

2,3-Diaminobenzoic acid molecular weight and formula

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Compound of Interest

Compound Name: **2,3-Diaminobenzoic acid**

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An In-Depth Technical Guide to **2,3-Diaminobenzoic Acid**: Properties, Synthesis, and Advanced Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of **2,3-Diaminobenzoic acid** (2,3-DBA). We will move beyond basic data to explore the causality behind its utility, focusing on its synthesis, characterization, and its pivotal role as a derivatizing agent in sensitive analytical methodologies.

Core Molecular and Physicochemical Profile

2,3-Diaminobenzoic acid (CAS No: 603-81-6) is an aromatic compound distinguished by a carboxylic acid group and two adjacent amino groups on the benzene ring. This ortho-diamine arrangement is the key to its unique reactivity and utility, particularly in forming heterocyclic systems.

Chemical Identity and Properties

A summary of the fundamental properties of 2,3-DBA is presented below. These values are critical for experimental design, from selecting appropriate solvents for synthesis to predicting its behavior in analytical systems.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1]
Molecular Weight	152.15 g/mol	[1]
IUPAC Name	2,3-diaminobenzoic acid	[1]
Appearance	Tan to dark brown solid/powder	[2]
Melting Point	198-204 °C (with decomposition)	[2]
Solubility	Soluble in polar organic solvents; sparingly soluble in water.	[3]
InChIKey	KKTUQAYCCLMNOA-UHFFFAOYSA-N	[1]

Synthesis and Quality Control: A Validated Protocol

The reliable synthesis and rigorous purification of 2,3-DBA are paramount for its successful use in sensitive downstream applications. The most common laboratory-scale synthesis involves the chemical reduction of a nitro-substituted precursor.

Synthesis Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 2-amino-3-nitrobenzoic acid using palladium on carbon (Pd/C) as a catalyst. The choice of a heterogeneous catalyst like Pd/C is deliberate; it simplifies post-reaction workup, as the catalyst can be easily removed by filtration, ensuring a cleaner crude product.

Materials:

- 2-amino-3-nitrobenzoic acid
- Methanol (MeOH), reagent grade

- 10% Palladium on Carbon (Pd/C)
- Hydrogen (H₂) gas source
- Celite or a similar filter aid

Step-by-Step Procedure:

- **Dissolution:** In a suitable reaction vessel, dissolve 2-amino-3-nitrobenzoic acid (e.g., 9.36 g, 51.4 mmol) in methanol (100 mL).[2]
- **Catalyst Addition:** Carefully add 10% Pd/C (e.g., 2.0 g) to the solution. The catalyst should be handled in an inert atmosphere if possible, although brief exposure to air is generally acceptable.
- **Hydrogenation:** Seal the vessel and purge with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (ambient pressure is typically sufficient) until the consumption of hydrogen ceases.[2] This indicates the complete reduction of the nitro group.
- **Catalyst Removal (Self-Validation Step):** Prepare a pad of Celite in a Buchner funnel. Filter the reaction mixture through the Celite to completely remove the palladium catalyst. This step is critical to prevent catalyst contamination in the final product.
- **Solvent Evaporation:** Transfer the filtrate to a round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator.
- **Purification:** The resulting dark brown solid is the crude product. For applications requiring high purity, such as HPLC derivatization, purification by flash chromatography is necessary. A typical mobile phase is a mixture of dichloromethane and methanol (e.g., 5:1 CH₂Cl₂/MeOH).[2]
- **Final Product:** Collect the fractions containing the pure product and evaporate the solvent to yield **2,3-Diaminobenzoic acid** as a solid.

Analytical Characterization for Purity Verification

Confirming the identity and purity of the synthesized 2,3-DBA is a non-negotiable step. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural confirmation.

- ^1H NMR (DMSO-d₆, 300 MHz): δ 7.09 (dd, J = 8.0, 1.5 Hz, 1H), 6.67 (dd, J = 7.4, 1.5 Hz, 1H), 6.34 (dd, J = 8.0, 7.4 Hz, 1H), 6.32 (br s, 4H, representing the two -NH₂ and the -COOH protons).[2]
- ^{13}C NMR (DMSO-d₆, 75 MHz): δ 170.5 (COOH), 139.6, 135.6, 119.4, 117.0, 114.9, 110.3.[2]

The presence of the correct signals and the absence of peaks from the starting material or solvent impurities validate the success of the synthesis and purification.

Core Application: HPLC Derivatization of α -Keto Acids

A premier application for 2,3-DBA is its use as a pre-column derivatizing agent for the analysis of α -keto acids by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Sialic acids, which are critical quality attributes of many biopharmaceutical glycoproteins, are a prominent class of α -keto acids analyzed using this method.[4][5]

The Derivatization Mechanism: Causality and Advantage

The efficacy of 2,3-DBA stems from the strategic placement of its two amino groups ortho to each other. These diamines undergo a condensation reaction with the α -keto group of the target analyte. This is followed by an oxidative cyclization to form a highly fluorescent quinoxalinone derivative.

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Caption: Workflow for sialic acid quantification using 2,3-DBA derivatization.

This reaction is highly specific for α -keto acids, minimizing interference from other molecules in complex biological matrices. The resulting derivative possesses a large, conjugated system that is intensely fluorescent, enabling detection at picomole levels, a sensitivity often required in biopharmaceutical and clinical research.[5]

Experimental Protocol: Sialic Acid Quantification from Glycoproteins

This protocol provides a framework for releasing and derivatizing sialic acids for HPLC analysis.

Reagents:

- Release Solution: 2 M Acetic Acid
- Derivatization Reagent:
 - 7 mg/mL **2,3-Diaminobenzoic acid** in a solution containing:
 - 1 M Acetic Acid
 - 0.5 M β -mercaptoethanol
 - 9 mM Sodium hydrosulfite (freshly prepared)
- Stopping Solution: 10 N NaOH
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Step-by-Step Procedure:

- Sialic Acid Release: Incubate the purified glycoprotein sample with 2 M acetic acid at 80°C for 2 hours to hydrolytically release terminal sialic acids.[\[4\]](#)
- Derivatization: a. Cool the sample containing the released sialic acids on ice. b. Add an equal volume of the freshly prepared Derivatization Reagent. c. Incubate the mixture in the dark (the derivative is light-sensitive) at 50°C for 2-3 hours.[\[4\]\[6\]](#)
- Reaction Quench: Stop the reaction by adding a small volume of 10 N NaOH (e.g., ~14 μ L per 100 μ L reaction volume) and vortexing thoroughly.[\[6\]](#) This step also serves to reverse potential lactonization of α 2,3-linked sialic acids.

- HPLC Analysis: a. Inject the derivatized sample onto a C18 reverse-phase HPLC column. b. Separate the derivatives using a gradient of Mobile Phase A and Mobile Phase B. c. Detect the fluorescent signal at an excitation wavelength of approximately 373 nm and an emission wavelength of approximately 448 nm.[5]
- Quantification (Self-Validation Step): Run a calibration curve using known concentrations of sialic acid standards (e.g., N-acetylneuraminic acid) that have undergone the same derivatization protocol. The linearity of this curve validates the quantitative accuracy of the assay.

Structural Isomers: A Comparative Overview

Understanding the properties of 2,3-DBA's isomers is crucial for appreciating its unique reactivity. The positioning of the amino groups dramatically alters the molecule's chemical behavior and applications.

Feature	2,3-Diaminobenzoic Acid	3,4-Diaminobenzoic Acid
Amino Group Position	Ortho (1,2)	Ortho (1,2)
Reactivity	The ortho-diamine structure is ideal for forming five- or six-membered heterocyclic rings (e.g., quinoxalines with α -dicarbonyls).	Also an ortho-diamine, it readily undergoes cyclocondensation to form benzimidazoles.[7]
Primary Application	Fluorescent derivatization of α -keto acids for sensitive HPLC analysis.	Key intermediate in the synthesis of pharmaceuticals (e.g., targeting skin conditions), dyes, and thermally stable polymers.[8]
Melting Point	~198-204 °C[2]	~208-210 °C[7]

The key takeaway is that while both are ortho-diamines, subtle electronic and steric differences guide their preferential use in different synthetic and analytical pathways.

Safety and Handling

As with any laboratory chemical, proper handling of 2,3-DBA is essential. It is classified as harmful if swallowed and causes serious eye irritation.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

2,3-Diaminobenzoic acid is more than a simple aromatic building block; it is a specialized reagent whose value is intrinsically linked to its ortho-diamine structure. This guide has provided a framework for its synthesis, validation, and application, with a particular focus on its role in the sensitive quantification of α -keto acids. By understanding the chemical principles behind its function, researchers can confidently integrate this versatile compound into their analytical and synthetic workflows to achieve reliable and high-sensitivity results.

References

- Prien, J. M., et al. (2021). Improved methods to characterize the length and quantity of highly unstable PolySialic acids. National Institutes of Health (NIH). [\[Link\]](#)
- Chandrasekhar, V. D., & Strack, S. (2019). From Amino Acids to α -Keto Acids via β -Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. *Angewandte Chemie*.
- The Royal Society of Chemistry. (2009). Supplementary Material (ESI)
- Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. [\[Link\]](#)
- PubChem. (n.d.). **2,3-Diaminobenzoic acid**.
- Parker, G. J., & MacRobert, A. J. (2018). Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. *CentAUR*.
- Morzyk-Ociepa, B., et al. (2011). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
- Srin Chem. (n.d.). A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). [\[Link\]](#)

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Sources

- 1. 2,3-Diaminobenzoic acid | C7H8N2O2 | CID 198069 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Diaminobenzoic acid | 603-81-6 [chemicalbook.com]
- 3. CAS 603-81-6: 2,3-Diaminobenzoic acid | CymitQuimica [cymitquimica.com]
- 4. waters.com [waters.com]
- 5. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
- 6. Improved methods to characterize the length and quantity of highly unstable PolySialic acids subject category: (Carbohydrates, chromatographic techniques) - PMC
[pmc.ncbi.nlm.nih.gov]
- 7. 3,4-Diaminobenzoic acid | 619-05-6 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
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